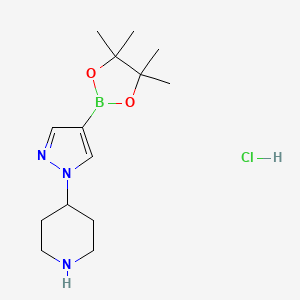

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride

CAS No.: 1175273-62-7

Cat. No.: VC3315393

Molecular Formula: C14H25BClN3O2

Molecular Weight: 313.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175273-62-7 |

|---|---|

| Molecular Formula | C14H25BClN3O2 |

| Molecular Weight | 313.63 g/mol |

| IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12;/h9-10,12,16H,5-8H2,1-4H3;1H |

| Standard InChI Key | RQDQQBQYIWUHMD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl |

Introduction

Chemical Identity and Properties

Basic Information and Identification

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride is registered with CAS number 1175273-62-7 and possesses the molecular formula C14H25BClN3O2. This compound has a molecular weight of 313.63 g/mol, which is consistent with its complex structure containing multiple functional groups. The compound is officially designated by the IUPAC name 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride, which systematically describes its structural components and configuration. The compound is also known by several synonyms including 1-(Piperidin-4-yl)-1H-pyrazole-4-boronic acid, pinacol ester hydrochloride .

For precise identification in chemical databases and scientific literature, the compound has several standardized identifiers, as shown in the following table:

Structural Characteristics

The molecular structure of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride consists of several key structural elements that contribute to its chemical behavior and reactivity. At its core, the compound features a pyrazole ring (a five-membered heterocycle containing two adjacent nitrogen atoms) connected to a piperidine ring (a six-membered heterocycle containing one nitrogen atom). The boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached to the pyrazole ring at position 4, creating a versatile functional handle for further chemical transformations. The compound exists as a hydrochloride salt, with the piperidine nitrogen protonated, which influences its solubility and stability characteristics .

This structural arrangement is particularly valuable in synthetic chemistry because the boronic acid pinacol ester moiety can participate in a wide variety of transformations, especially Suzuki coupling reactions for carbon-carbon bond formation. The presence of both the pyrazole and piperidine rings offers multiple points for potential functionalization, making this compound a versatile starting material or intermediate in complex organic synthesis pathways.

Synthesis Methods and Routes

Related Synthetic Pathways

Based on information from structurally similar compounds, potential synthesis pathways might include starting with 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and reacting it with 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) under appropriate catalytic conditions . This approach would establish the key carbon-boron bond present in the target molecule.

For the formation of the hydrochloride salt, treatment of the free base with hydrogen chloride in a suitable solvent such as 1,4-dioxane is a common approach . This step is crucial for modifying the compound's physical properties, particularly its solubility characteristics and stability profile. The reaction typically proceeds at room temperature for a defined period (e.g., two hours), followed by concentration under reduced pressure to afford the final product as a solid .

The following table summarizes potential synthetic conditions based on related compounds:

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Borylation | Halogenated pyrazole derivative, pinacol boronic ester, Pd catalyst | Inert atmosphere, controlled temperature | 70-85% |

| Deprotection (if protected) | HCl in dioxane | Room temperature, 2-3 hours | 90-95% |

| Salt formation | HCl in appropriate solvent | Room temperature | >95% |

Applications and Utility

Chemical Synthesis Applications

The compound's primary application lies in organic synthesis, particularly as a building block for constructing more complex molecular structures. The boronic acid pinacol ester functionality makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical industry, materials science, and academic research for carbon-carbon bond formation. This reaction typically involves coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds under relatively mild conditions.

The compound serves as a valuable intermediate in multi-step synthesis routes, particularly those aimed at creating biologically active molecules with pharmaceutical potential. Its structural features allow for selective functionalization at different positions, enabling the construction of diverse chemical libraries and the exploration of structure-activity relationships in drug discovery efforts.

Structural Relationship with Similar Compounds

Related Derivatives

The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride is structurally related to several other compounds that share similar functional groups and structural motifs. One notable example is its free base form, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (CAS: 1175708-03-8), which has a molecular weight of 277.17 g/mol, reflecting the absence of the hydrochloride counterion .

Another related compound is tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (CAS: 877399-74-1), which features the same core structure but includes a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen . This derivative has a molecular weight of 377.29 g/mol and is often used as a protected intermediate in synthetic pathways leading to the target compound or its analogs .

Structural Variations and Properties

These structural variations significantly impact the compounds' physical and chemical properties. The presence of the hydrochloride salt in the title compound enhances water solubility compared to the free base form, making it potentially more suitable for certain biological applications and aqueous reaction conditions . The melting point and solubility profiles differ across these related compounds, with the Boc-protected derivative having a reported melting point range of 114.0 to 118.0°C .

The free base demonstrates different reactivity patterns, particularly at the piperidine nitrogen, which is available for further functionalization in the absence of the protonation or protection . Meanwhile, the Boc-protected derivative offers selective reactivity at the boronic ester position while temporarily masking the reactivity of the piperidine nitrogen . These structural variations create a family of related compounds that can be strategically deployed at different stages of complex synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume